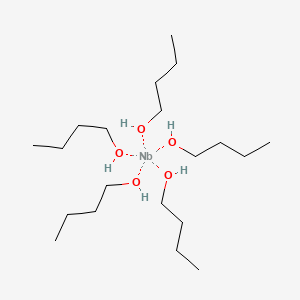

Niobium n-butoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Niobium n-butoxide, also known as niobium pentabutoxide, is a chemical compound with the formula C20H45NbO5. It is a niobium-based alkoxide that plays a significant role as a precursor in chemical synthesis and the production of nano-materials. This compound is particularly valued for its ability to form dielectric films and structures with controlled properties .

Méthodes De Préparation

Niobium n-butoxide can be synthesized through various methods. One common approach involves the reaction of niobium pentachloride with n-butanol in the presence of a base. The reaction typically proceeds as follows:

NbCl5+5C4H9OH→Nb(OC4H9)5+5HCl

In this reaction, niobium pentachloride reacts with n-butanol to form this compound and hydrochloric acid. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis of the product .

Industrial production methods often involve the use of niobium chloride and benzyl alcohol in a solvothermal synthesis process. This method allows for the formation of niobium oxide nanoparticles through the exchange of chloride ligands and subsequent polymerization .

Analyse Des Réactions Chimiques

Niobium n-butoxide undergoes various chemical reactions, including hydrolysis, condensation, and chelation. Some of the key reactions are:

-

Hydrolysis: : this compound is highly susceptible to hydrolysis, forming niobium oxide and butanol:

Nb(OC4H9)5+H2O→NbO2+5C4H9OH

-

Condensation: : The hydrolyzed product can further undergo condensation to form larger niobium oxide structures.

-

Chelation: : To control its high moisture sensitivity, this compound can be chelated with bidentate ligands such as chloroacetic acid and dichloroacetic acid. This modification reduces the rate of hydrolysis and extends the gelation process .

Applications De Recherche Scientifique

Niobium n-butoxide has a wide range of scientific research applications:

-

Chemistry: : It is used as a precursor in the sol-gel process to produce high-purity metal oxide nanomaterials. These materials are essential for various catalytic and electronic applications .

-

Biology: : Niobium oxide nanoparticles derived from this compound have shown potential as photocatalysts for the degradation of organic pollutants in water, making them useful in environmental remediation .

-

Medicine: : Research is ongoing into the use of niobium-based compounds in medical applications, particularly in the development of new materials for implants and other biomedical devices.

-

Industry: : this compound is used in the production of dielectric films and structures with controlled properties, which are essential for the electronics industry .

Mécanisme D'action

The mechanism of action of niobium n-butoxide primarily involves its ability to form niobium oxide through hydrolysis and condensation reactions. The molecular targets and pathways involved include the formation of octahedral [NbO6] structures, which can assemble into larger clusters and nanoparticles. These nanoparticles exhibit unique electrochemical properties, making them suitable for applications in batteries, catalysis, and photocatalysis .

Comparaison Avec Des Composés Similaires

Niobium n-butoxide can be compared with other niobium alkoxides, such as niobium ethoxide and niobium isopropoxide. While all these compounds serve as precursors for niobium oxide, this compound is unique in its ability to form dielectric films with controlled properties. Additionally, the tailored niobium alkoxides exhibit slower rates of hydrolysis and extended gelation processes compared to their parent compounds .

Similar Compounds

- Niobium ethoxide (Nb(OC2H5)5)

- Niobium isopropoxide (Nb(OC3H7)5)

These compounds share similar reactivity and applications but differ in their specific alkoxide groups and resulting properties.

Propriétés

Formule moléculaire |

C20H50NbO5 |

|---|---|

Poids moléculaire |

463.5 g/mol |

Nom IUPAC |

butan-1-ol;niobium |

InChI |

InChI=1S/5C4H10O.Nb/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; |

Clé InChI |

OMBQVKDAXPUDBD-UHFFFAOYSA-N |

SMILES canonique |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Nb] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[3-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]phenyl]-](/img/structure/B13808357.png)

![[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13808361.png)

![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)

![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)